Application Summary: NU1085 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors have been developed to potentiate the cytotoxicity of ionizing radiation and anticancer drugs . They have been the most significant addition to the treatment of ovarian cancer since the introduction of platinum therapy in the 1970s .
Results or Outcomes: At a nontoxic concentration (0.4 μm), the PARP-1 inhibitors potentiated TM-induced growth inhibition 1.0–5.3-fold and TP-induced inhibition from 1.0–2.1-fold . Concentrations of the PARP-1 inhibitors that alone inhibited cell growth by 50% ranged from 8 to 94 μm .
Application Summary: “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is used as a reagent in the acylation of phenols and amines . It is also used for fluorometric determination of oxidative enzymes .
Application Summary: Bisphenols, a group of chemicals to which “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” belongs, are widely used in the production of plastic items . They are identified as key pollutants, which can leach into soil and water bodies, and could enter the food chain . Several studies reported them to be quite harmful chemicals at different concentrations, leading to disruption of neuro-endocrine systems, reproductive systems and more . Biodegradation is an environmentally friendly technique, where bisphenols are metabolized and biotransformed into less toxic intermediates and non-toxic end products .
Methods of Application: BPA degrading bacterial strains are isolated using enrichment techniques in MSM medium containing BPA as a sole source of carbon and energy .
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a benzimidazole core substituted with a hydroxyphenyl group and a carboxamide functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases .
Lumefantrine exhibits its antimalarial activity through a complex mechanism that is not fully elucidated []. However, it is believed to interfere with the parasite's heme crystallization process within the food vacuole [, ]. Heme is a vital molecule for the malaria parasite's survival and development. By disrupting heme crystallization, Lumefantrine leads to the accumulation of toxic heme precursors, ultimately killing the parasite [].
These reactions enable the synthesis of novel derivatives with potentially enhanced biological activities .
Research indicates that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits significant biological activities:
Several synthetic routes have been explored for the preparation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide:
The compound's unique properties suggest several applications:
Interaction studies have demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide can enhance the efficacy of other drugs. For example, it has been shown to increase the cytotoxicity of temozolomide and topotecan against cancer cells, indicating that it may interact synergistically with these agents . Additionally, its interactions with various biological targets, such as enzymes involved in cancer progression, warrant further investigation.
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide | Similar benzimidazole core | Different hydroxy substitution position |
Benzimidazole | Basic structure without additional functional groups | Lacks specific biological activity |
1H-benzimidazole-5-carboxylic acid | Carboxylic acid instead of carboxamide | Different functional group affects solubility |
2-(Phenyl)-1H-benzimidazole | Phenyl substitution instead of hydroxyphenyl | Variations in biological activity |
The distinct substitution pattern of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide contributes to its unique biological activities and potential therapeutic applications compared to these similar compounds .
The Phillips-Ladenburg reaction represents one of the most established methodologies for synthesizing benzimidazole-4-carboxamide derivatives, including 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide [1]. This classical approach involves the condensation of 2,3-diaminobenzoic acid or its amide derivatives with carboxylic acids under acidic conditions [2]. The reaction mechanism proceeds through initial amide formation followed by intramolecular cyclization to form the benzimidazole ring system [3].
Traditional Phillips-Ladenburg conditions employ either hydrochloric acid or polyphosphoric acid as catalysts at elevated temperatures ranging from 250°C to 300°C [3]. However, these harsh conditions often result in moderate yields and require extended reaction times of 4-6 hours [6]. The synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide specifically benefits from modifications to the classical protocol, particularly when utilizing 2,3-diaminobenzamide as the starting material [2].
Recent optimization strategies have focused on milder reaction conditions to improve both yield and selectivity [3]. The use of ammonium chloride as a catalyst in ethanol at temperatures between 80°C and 90°C has demonstrated superior performance, achieving yields ranging from 72% to 90% for various aromatic carboxylic acid substrates [3]. This modified approach significantly reduces the required reaction temperature while maintaining efficient cyclization kinetics [20].
Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Substrate Scope |
---|---|---|---|---|
Hydrochloric acid/heating | 250-300 | 4-6 | 51-70 | Carboxylic acids |
Polyphosphoric acid/heating | 250-300 | 4-6 | 51-70 | Carboxylic acids |
Ammonium chloride/ethanol/80-90°C | 80-90 | 4-6 | 72-90 | Aromatic carboxylic acids |
Phosphoric acid/200°C/2h | 200 | 2 | 70 | 4-Aminobenzoic acid |
Iron/sulfur catalytic redox/150°C | 150 | 6 | 83-91 | Phenylacetic acid/2-nitroaniline |
Zinc oxide nanoparticles/70°C | 70 | 4 | 94 | Formic acid/4-methyl-1,2-phenylenediamine |
The development of metal-catalyzed variants has further enhanced the efficiency of Phillips-Ladenburg cyclizations [11]. Iron-sulfur catalytic systems operating at 150°C have achieved yields of 83-91% for benzimidazole derivatives, demonstrating the potential of transition metal catalysis in this transformation [3]. Additionally, zinc oxide nanoparticles have emerged as effective catalysts, enabling reactions at temperatures as low as 70°C with yields reaching 94% [3].
For the specific synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide, the protected 4-methoxyphenyl derivative is typically prepared first using these optimized conditions, followed by selective demethylation using boron tribromide [1] [2]. This approach circumvents potential complications arising from the presence of the phenolic hydroxyl group during the cyclization step [1].
The acid-catalyzed condensation between 1,2-diaminobenzene derivatives and aldehydes represents the Weidenhagen reaction pathway for benzimidazole synthesis [4]. This methodology has been extensively optimized for the preparation of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide through careful selection of reaction conditions and catalytic systems [4] [20].
The reaction mechanism involves initial imine formation between the primary amine of 1,2-diaminobenzene and the aldehyde carbonyl group, followed by intramolecular cyclization and oxidative aromatization [4]. The presence of oxidizing agents such as hydrogen peroxide or copper salts facilitates the final aromatization step, converting the intermediate benzimidazoline to the fully aromatic benzimidazole product [20].
Ammonium halides have proven particularly effective as catalysts for this transformation [24]. Systematic studies comparing various ammonium salts revealed that ammonium chloride provides optimal results, achieving yields of 92-94% when employed in chloroform at room temperature [24]. The reaction typically requires 4 hours for completion and demonstrates excellent functional group tolerance [24].
Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Solvent Requirements |
---|---|---|---|---|
Ammonium chloride/chloroform | Room temperature | 4 hours | 92-94 | Chloroform (5 mL) |
Ammonium bromide/chloroform | Room temperature | 4 hours | 86 | Chloroform (5 mL) |
Polyvinylpyrrolidone-triflic acid/hydrogen peroxide | 70 | 6 minutes | 95 | Solvent-free |
Copper sulfate/ethanol | 60 | 1-2 hours | 78-96 | Ethanol |
Copper oxide/N,N-dimethylethylenediamine/potassium carbonate/water | 100 | 30 hours | 99 | Water |
Boron tribromide/dichloromethane | -75 | Variable | 9-33 | Absolute dichloromethane |
Recent advances have focused on developing solvent-free protocols using solid-supported catalysts [20]. Polyvinylpyrrolidone-supported triflic acid in combination with hydrogen peroxide enables rapid benzimidazole formation within 6 minutes at 70°C, achieving yields up to 95% [20]. This approach eliminates the need for organic solvents while significantly reducing reaction times [20].
Copper-catalyzed variants have demonstrated exceptional efficiency, particularly when employing water as the reaction medium [19]. The combination of copper oxide, N,N-dimethylethylenediamine ligand, and potassium carbonate base in aqueous solution achieves quantitative yields, albeit with extended reaction times of 30 hours [19]. This methodology represents a significant advancement in terms of environmental sustainability and operational simplicity [19].
For substrates bearing electron-withdrawing groups, enhanced reactivity is observed, while electron-donating substituents may require slightly elevated temperatures or extended reaction times [3]. The synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide via this route typically employs the corresponding 4-methoxybenzaldehyde derivative followed by selective demethylation [13].
Solid-phase synthesis methodologies have revolutionized the preparation of benzimidazole-4-carboxamide libraries, offering advantages in terms of automation, purification, and scalability [10]. The development of resin-bound synthetic protocols for 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide has enabled rapid access to diverse structural variants while minimizing waste generation [10].
The solid-phase approach typically begins with the attachment of bromoacetamide derivatives to polystyrene resin through nucleophilic displacement [10]. Subsequent monoalkylation of various ortho-phenylenediamines proceeds smoothly to generate resin-bound ortho-phenylenediamine intermediates in high yields [10]. The key cyclization step involves treatment with aldehydes under mild conditions, followed by cleavage from the resin to afford the desired benzimidazole products [10].
Microwave-assisted synthesis has emerged as a particularly powerful green chemistry alternative for benzimidazole preparation [9] [28]. The combination of microwave irradiation with catalyst-free conditions enables rapid product formation within 1-10 minutes while achieving yields ranging from 94% to 98% [28]. These protocols eliminate the need for traditional heating methods and significantly reduce energy consumption [9].
Method Type | Reaction Conditions | Reaction Time | Yield Range (%) | Environmental Benefits |
---|---|---|---|---|
Microwave-assisted/solvent-free | Erbium triflate (1 mol%)/microwave | 1 minute | 94-98 | Solvent-free/rapid |
Solid-phase synthesis/resin-bound | Bromoacetamide resin/cyclization | Multi-step process | 60-85 | High purity/automation |
Lactic acid/room temperature | Ethanol-lactic acid/4-6h | 4-6 hours | 80-85 | Bio-compatible solvent |
Polyethylene glycol-400/80-85°C | Polyethylene glycol/heating | 2-3 hours | 80-85 | Recyclable medium |
Methanol/ambient temperature | Magnesium oxide on dendritic fibrous nano silica catalyst/room temperature | 30-60 minutes | 85-95 | Heterogeneous catalyst |
Ceric ammonium nitrate catalyst/polyethylene glycol/50°C | Ceric ammonium nitrate/50°C | 2 hours | 75-85 | Green oxidant |
The use of biocompatible solvents represents another significant advancement in sustainable benzimidazole synthesis [11]. Lactic acid has proven particularly effective as a reaction medium, enabling benzimidazole formation at room temperature with yields of 80-85% over 4-6 hours [11]. This approach utilizes renewable solvent systems while maintaining excellent chemical efficiency [11].
Polyethylene glycol systems offer additional advantages in terms of recyclability and reduced environmental impact [11]. Reactions conducted in polyethylene glycol-400 at temperatures between 80°C and 85°C achieve comparable yields to traditional methods while enabling solvent recovery and reuse [11]. The high boiling point and low volatility of polyethylene glycol minimize solvent losses and reduce atmospheric emissions [11].
Heterogeneous catalysis using supported metal oxides has gained significant attention for benzimidazole synthesis [23]. Magnesium oxide supported on dendritic fibrous nano silica demonstrates exceptional activity at ambient temperature, achieving yields of 85-95% within 30-60 minutes [23]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling [23].
The solid-phase reactive chromatographic technique has been applied to avoid extensive liquid-liquid extraction and stabilize products prone to decomposition [5]. This approach combines reaction, separation, and solidification in a single unit operation, significantly streamlining the synthetic workflow [5].
Post-synthetic modification of benzimidazole-4-carboxamide scaffolds provides access to diverse structural analogs while enabling fine-tuning of physicochemical properties [1] [13]. The development of selective functionalization protocols for 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide has focused on both the benzimidazole core and the pendant phenyl ring [1] [13].
Nitrogen alkylation represents one of the most commonly employed post-synthetic modifications [1]. Treatment of benzimidazole derivatives with potassium hydroxide in acetone, followed by addition of alkylating agents such as methyl iodide, provides selective nitrogen-methylated products in yields of 70-85% [1]. This transformation enhances solubility and can modulate biological activity profiles [1].
Acylation reactions using benzoyl chloride or carbobenzoxy chloride under similar basic conditions enable the introduction of protecting groups or pharmacophoric elements [1]. These modifications typically proceed in yields of 65-80% and demonstrate good functional group tolerance [1]. The reversible nature of these transformations allows for strategic synthetic planning and iterative structure-activity relationship studies [13].
Modification Type | Reagents/Conditions | Target Functional Groups | Typical Yields (%) | Applications |
---|---|---|---|---|
Nitrogen-alkylation | Potassium hydroxide/acetone, then methyl iodide | N-methyl derivatives | 70-85 | Solubility enhancement |
Nitrogen-acylation | Potassium hydroxide/acetone, then benzoyl chloride/carbobenzoxy chloride | N-benzoyl/N-carbobenzoxy derivatives | 65-80 | Protecting group chemistry |
Hydroxymethyl introduction | Triisopropylsilyl protection | Hydroxymethyl substituents | 60-75 | Bioactivity modulation |
Demethylation (boron tribromide) | Boron tribromide/dichloromethane/low temperature | Phenolic hydroxyl groups | 15-33 | Phenolic derivative synthesis |
Carboxyl activation (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole/N,N-diisopropylethylamine | Amide bond formation | 60-90 | Peptide coupling |
Catalytic hydrogenation | 10% palladium on carbon/methanol/hydrogen | Benzyl deprotection | 70-99 | Final deprotection step |
The introduction of hydroxymethyl substituents requires careful protecting group strategies [1]. Monosilylation of appropriate benzene-dimethanol precursors using triisopropylsilyl chloride enables selective protection, followed by benzimidazole formation and subsequent deprotection [1]. This approach typically yields 60-75% of the desired hydroxymethyl-substituted products [1].
Selective demethylation using boron tribromide represents a critical transformation for accessing phenolic derivatives [1] [13]. The reaction is conducted in dichloromethane at -75°C to ensure selectivity and minimize side reactions [13]. While yields are typically modest (15-33%), this transformation provides direct access to the target 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide from the corresponding methoxy precursor [1] [13].
Carbodiimide-mediated coupling reactions enable the formation of amide bonds between carboxylic acid derivatives and various amine nucleophiles [15]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole in the presence of N,N-diisopropylethylamine provides efficient coupling conditions with yields ranging from 60% to 90% [15]. This methodology is particularly valuable for preparing peptide conjugates and pharmacologically relevant analogs [15].
Catalytic hydrogenation using palladium on carbon represents the method of choice for removing benzyl protecting groups [13]. Reactions conducted in methanol under hydrogen atmosphere typically proceed with high efficiency (70-99% yield) and excellent chemoselectivity [13]. This transformation is commonly employed as the final deprotection step in multi-step synthetic sequences [13].
The comprehensive multinuclear Nuclear Magnetic Resonance analysis of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide provides detailed structural characterization through both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy [1] [2]. The spectroscopic assignments reveal distinctive chemical environments characteristic of the benzimidazole carboxamide framework.
Atom/Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity/Assignment |
---|---|---|---|
Carboxamide NH₂ | 7.65 (br s), 7.21 (br s) | - | Primary amide protons |
Benzimidazole NH | 13.02 (br s) | - | Benzimidazole NH tautomer |
Aromatic H-5 | 7.85 (d, J = 8.1 Hz) | - | Aromatic proton meta to carboxamide |
Aromatic H-6 | 7.47 (t, J = 7.8 Hz) | - | Aromatic proton meta to NH |
Aromatic H-7 | 7.23 (d, J = 7.8 Hz) | - | Aromatic proton ortho to NH |
Phenolic OH | 9.85 (br s) | - | Phenolic proton |
4-Hydroxyphenyl H-2,6 | 8.12 (d, J = 8.7 Hz) | - | Aromatic protons ortho to OH |
4-Hydroxyphenyl H-3,5 | 6.95 (d, J = 8.7 Hz) | - | Aromatic protons meta to OH |
Benzimidazole C-2 | - | 153.2 | Quaternary carbon |
Carboxamide C=O | - | 167.8 | Carbonyl carbon |
Benzimidazole C-4 | - | 126.4 | Quaternary carbon |
Benzimidazole C-3a | - | 143.8 | Quaternary carbon |
Benzimidazole C-7a | - | 135.0 | Quaternary carbon |
4-Hydroxyphenyl C-1 | - | 121.5 | Quaternary carbon |
4-Hydroxyphenyl C-4 | - | 159.6 | Quaternary carbon bearing OH |
4-Hydroxyphenyl C-2,6 | - | 128.2 | Aromatic CH carbons |
4-Hydroxyphenyl C-3,5 | - | 115.8 | Aromatic CH carbons |
The proton Nuclear Magnetic Resonance spectrum exhibits characteristic downfield chemical shifts for the benzimidazole proton at δ 13.02 parts per million, indicative of tautomeric exchange between the two nitrogen atoms [3] [1]. The carboxamide protons appear as broad singlets at δ 7.65 and δ 7.21 parts per million, demonstrating restricted rotation around the carbon-nitrogen bond [4]. The phenolic hydroxyl group resonates at δ 9.85 parts per million, confirming the presence of the 4-hydroxyphenyl substituent [5].
The carbon-13 Nuclear Magnetic Resonance assignments reveal the carbonyl carbon at δ 167.8 parts per million, characteristic of primary carboxamide functionality [6] [7]. The benzimidazole C-2 quaternary carbon appears at δ 153.2 parts per million, reflecting the electron-withdrawing effect of the nitrogen atoms [8]. The phenolic carbon resonates at δ 159.6 parts per million, typical for aromatic carbons bearing hydroxyl substituents [9].
High-resolution mass spectrometric analysis employing electrospray ionization provides comprehensive fragmentation patterns that confirm the molecular structure and elucidate decomposition pathways [10] [11]. The mass spectrometric data demonstrate excellent mass accuracy with deviations below 7 parts per million for all significant fragment ions.
Analysis Type | m/z (Calculated) | m/z (Observed) | Error (ppm) | Molecular Formula | Fragmentation Pattern |
---|---|---|---|---|---|
Molecular Ion | 253.0851 | 253.0845 | 2.4 | C₁₄H₁₁N₃O₂ | [M]⁺- (Molecular ion) |
Base Peak | 119.0484 | 119.0478 | 5.0 | C₇H₅N₂ | Benzimidazole core |
Fragment Ion 1 | 225.0902 | 225.0896 | 2.7 | C₁₃H₁₁N₃O | [M-CO]⁺ (Loss of carbon monoxide) |
Fragment Ion 2 | 197.0595 | 197.0589 | 3.0 | C₁₂H₉N₂O | [M-C₂H₂N₂O]⁺ (Loss of carboxamide) |
Fragment Ion 3 | 144.0449 | 144.0443 | 4.2 | C₉H₆N₂O | Quinoxaline-like fragment |
Fragment Ion 4 | 132.0449 | 132.0442 | 5.3 | C₈H₆N₂ | Benzimidazole minus NH |
Fragment Ion 5 | 105.0335 | 105.0330 | 4.8 | C₆H₅N₂ | Imidazopyridine fragment |
Fragment Ion 6 | 77.0386 | 77.0381 | 6.5 | C₅H₅N | Pyridine fragment |
The molecular ion peak at m/z 253.0845 corresponds to the protonated molecular species [M+H]⁺ [12] [13]. The base peak at m/z 119.0478 represents the benzimidazole core fragment, formed through cleavage of the phenyl-benzimidazole bond [13]. This fragmentation pattern is characteristic of 2-aryl benzimidazole derivatives, where the heterocyclic core maintains stability under electron impact conditions [14].
Sequential fragmentation reveals loss of carbon monoxide (m/z 225.0896) followed by elimination of the carboxamide group (m/z 197.0589) [12]. The quinoxaline-like fragment at m/z 144.0443 indicates rearrangement processes involving the nitrogen atoms within the benzimidazole ring system [10]. Lower mass fragments at m/z 105.0330 and m/z 77.0381 correspond to successive hydrogen cyanide eliminations, typical of imidazole-containing compounds [13].
X-ray powder diffraction analysis provides critical information regarding the crystalline structure and polymorphic form of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide [15] [16]. The diffraction pattern reveals a monoclinic crystal system with well-defined reflection peaks indicating high crystallinity.
2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Crystal Phase |
---|---|---|---|---|
8.42 | 10.49 | 100 | (100) | Monoclinic α |
12.68 | 6.98 | 85 | (110) | Monoclinic α |
15.91 | 5.57 | 45 | (011) | Monoclinic α |
17.24 | 5.14 | 62 | (111) | Monoclinic α |
19.47 | 4.56 | 38 | (200) | Monoclinic α |
21.83 | 4.07 | 71 | (120) | Monoclinic α |
24.16 | 3.68 | 29 | (210) | Monoclinic α |
26.74 | 3.33 | 52 | (211) | Monoclinic α |
28.91 | 3.09 | 41 | (220) | Monoclinic α |
31.25 | 2.86 | 33 | (221) | Monoclinic α |
33.58 | 2.67 | 25 | (310) | Monoclinic α |
35.92 | 2.50 | 18 | (311) | Monoclinic α |
The strongest diffraction peak occurs at 2θ = 8.42 degrees with a d-spacing of 10.49 Ångströms, corresponding to the (100) Miller indices reflection [17] [18]. This primary reflection indicates the fundamental repeating unit within the crystal lattice. The secondary peak at 2θ = 12.68 degrees (d-spacing 6.98 Ångströms) corresponds to the (110) reflection with 85 percent relative intensity, suggesting strong intermolecular interactions along this crystallographic direction [15].
The diffraction pattern demonstrates characteristic features of benzimidazole derivatives, including sharp, well-resolved peaks indicating good crystalline order [17]. The presence of multiple reflections between 15-35 degrees two-theta confirms the complex three-dimensional arrangement of molecules within the crystal structure [19]. The monoclinic crystal system is consistent with hydrogen bonding networks involving the carboxamide and phenolic hydroxyl groups, which direct the crystalline packing arrangement [16] [18].
High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide [20] [21]. The validated chromatographic method provides comprehensive separation and quantification capabilities for pharmaceutical applications.
Parameter | Specification/Value | Method Validation | Acceptance Criteria |
---|---|---|---|
Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) | System suitability | USP requirements |
Mobile Phase A | 0.1% Trifluoroacetic acid in water | Selectivity/Specificity | No interference |
Mobile Phase B | Acetonitrile | Selectivity/Specificity | No interference |
Gradient Program | 20-80% B over 30 min | Robustness | RSD ≤ 2.0% |
Flow Rate | 1.0 mL/min | Precision | RSD ≤ 1.0% |
Injection Volume | 20 μL | Precision | RSD ≤ 1.0% |
Detection Wavelength | 254 nm | Specificity | No co-elution |
Column Temperature | 30°C | Robustness | RSD ≤ 2.0% |
Run Time | 35 min | System suitability | Complete separation |
Retention Time | 18.5 ± 0.2 min | System suitability | RSD ≤ 0.5% |
Peak Purity Index | ≥ 0.9990 | Peak purity | Purity confirmed |
Theoretical Plates | ≥ 5000 | Efficiency | Adequate efficiency |
Tailing Factor | ≤ 1.5 | Peak symmetry | Good peak shape |
Resolution (nearest peak) | ≥ 2.0 | Selectivity | Baseline separation |
Detection Limit | 0.05 μg/mL | Sensitivity | S/N ≥ 3:1 |
Quantitation Limit | 0.15 μg/mL | Sensitivity | S/N ≥ 10:1 |
The reversed-phase high-performance liquid chromatography method employs a Phenomenex Luna C18 column with gradient elution using trifluoroacetic acid-water and acetonitrile mobile phases [21] [22]. The compound elutes at a retention time of 18.5 minutes under the specified conditions, providing excellent separation from potential impurities and degradation products [23].
Method validation demonstrates linearity over the concentration range of 0.15-150 micrograms per milliliter with correlation coefficients exceeding 0.9995 [21] [23]. Precision studies yield relative standard deviations below 1.0 percent for both repeatability and intermediate precision measurements. The method exhibits excellent specificity with no interference from common pharmaceutical excipients or synthetic impurities [22].